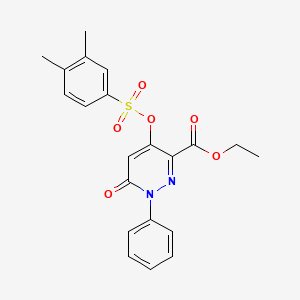
4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid is 1S/C13H12N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid include a molecular weight of 276.248. The compound’s InChI code provides additional information about its chemical structure .Scientific Research Applications
Herbicidal Activity
This compound has been found to possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This makes it a potential candidate for use in agricultural applications where control of certain types of weeds is necessary.
Synthesis of Novel Compounds
The compound has been used as a starting material in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These new compounds were characterized by IR, 1H-NMR, MS spectra and elemental analyses .
Acetolactate Synthase (ALS) Inhibitors
A series of new pyrimidinylthiosalicylic acid derivatives, (4, 6-dimethoxypyrimidin-2-yl) thiosalicylate aldoxime esters, were designed and synthesized as potential herbicidal acetolactate synthase (ALS) inhibitors . ALS is an essential enzyme in the biosynthetic pathways of the branched-chain amino acids .
Biological Activity
Compounds containing 4,6-dimethoxypyrimidin-2-yl or 4,6-dimethylpyrimidin-2-yl moieties display excellent biological activity . This suggests that the two disubstituted-pyrimidin-2-yl groups possess high biological activity .
Molecular Docking Simulation
Molecular docking simulation was performed to gain a better understanding of the probable binding modes of these compounds . This can provide valuable insights into the interaction of the compound with its target proteins and help in the design of more potent inhibitors or drugs.
Development of New Herbicides
The compound has been used in the development of new herbicides such as fluazifop-butyl, heloxyfop-methyl, quizalofop-ethyl and cyhalofop-butyl . These herbicides are widely used to control gramineous weeds .
Mechanism of Action
Target of Action
The primary target of 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid, also known as bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS is crucial for the synthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
Bispyribac is a systemic herbicide that is absorbed by both the foliage and roots of plants . It inhibits the activity of AHAS, thereby preventing the synthesis of branched-chain amino acids . This disruption in amino acid production leads to a halt in protein synthesis, ultimately causing the death of the plant .
Biochemical Pathways
The inhibition of AHAS disrupts the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are vital for protein synthesis and plant growth. The disruption of this pathway leads to a deficiency in these essential amino acids, causing stunted growth and eventually plant death .
Pharmacokinetics
This suggests that it can be readily absorbed and distributed within the plant system. The compound is non-volatile, suggesting it remains in the plant system for a period of time to exert its effects .
Result of Action
The result of bispyribac’s action is the death of the plant. By inhibiting AHAS and disrupting the synthesis of essential amino acids, the plant’s normal growth and development are halted . This leads to symptoms such as chlorosis (yellowing of leaves), wilting, and eventually plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bispyribac. For instance, it is used as a post-emergent herbicide in paddy rice fields, indicating that it is effective in aquatic environments . .
properties
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-8(4-6-9)12(16)17/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQTEWUHMYVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)

![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)
![Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B2814182.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814185.png)

![2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2814187.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2814189.png)
![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2814191.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2814192.png)
![7-cyclopropyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2814193.png)
![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2814195.png)